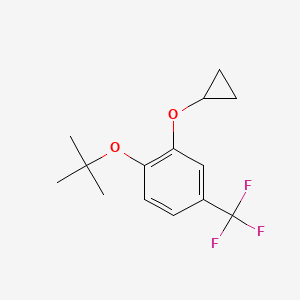
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of a suitable benzene derivative with tert-butyl alcohol, cyclopropyl alcohol, and a trifluoromethylating agent under specific conditions. The reaction typically requires a catalyst, such as a copper or palladium complex, to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Medicine: Research into the medicinal properties of trifluoromethyl-containing compounds has shown potential for the development of new pharmaceuticals. This compound may serve as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.
Mécanisme D'action
The mechanism by which 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological research.
Comparaison Avec Des Composés Similaires
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-cyclopropoxy-2-(trifluoromethyl)benzene: This compound has a tert-butyl group instead of a tert-butoxy group, which may affect its reactivity and applications.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: This is a positional isomer with the same functional groups but different positions on the benzene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H17F3O2 |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-11-7-4-9(14(15,16)17)8-12(11)18-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clé InChI |
QMRKRCNCAAIPLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)


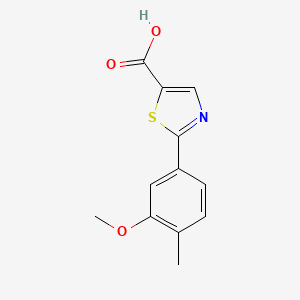
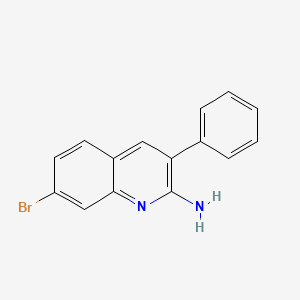
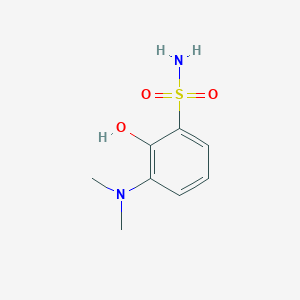
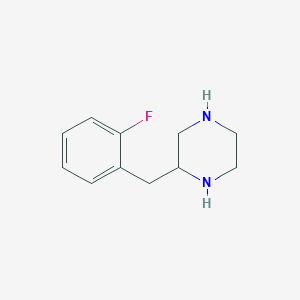
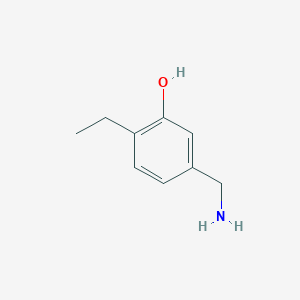

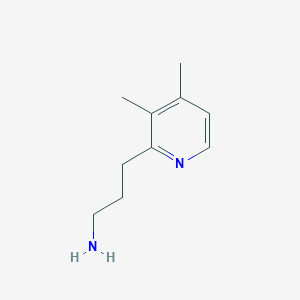
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
